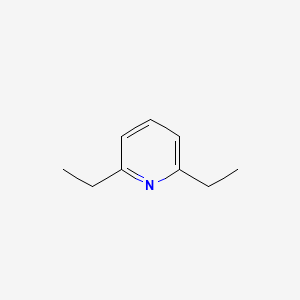

2,6-Diethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-diethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-6-5-7-9(4-2)10-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTDCOSHHMXZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239449 | |

| Record name | 2,6-Diethyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-28-4 | |

| Record name | 2,6-Diethyl-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diethyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Diethylpyridine and Its Derivatives

Classical Synthetic Approaches

Classical methods for pyridine (B92270) ring synthesis have been adapted to produce 2,6-diethylpyridine and its precursors. These approaches often involve condensation reactions that build the heterocyclic ring from acyclic starting materials.

Condensation Reactions in Pyridine Ring Formation

The Hantzsch pyridine synthesis is a well-established method for preparing dihydropyridine (B1217469) derivatives through the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. organic-chemistry.org Subsequent oxidation of the resulting dihydropyridine yields the corresponding pyridine. organic-chemistry.org This reaction provides a versatile route to highly substituted pyridines. rsc.org

For the synthesis of precursors to this compound, the Hantzsch reaction can be adapted. For instance, the condensation of appropriate aldehydes and β-ketoesters can lead to the formation of 1,4-dihydropyridine (B1200194) intermediates. ontosight.ai These intermediates are crucial for accessing a variety of pharmaceuticals and agrochemicals. ontosight.ai The general mechanism involves the initial formation of a Knoevenagel condensation product and an enamine, which then react to form the dihydropyridine ring. organic-chemistry.org

| Reactants | Intermediate | Product | Reference |

| Aldehyde, β-ketoester, Ammonia | 1,4-Dihydropyridine | Pyridine derivative | organic-chemistry.org |

| 2-Nitrobenzaldehyde, Methyl acetoacetate (B1235776), Ammonia | Nifedipine (a 1,4-dihydropyridine) | - | rsc.org |

This table illustrates the general reactants and products of the Hantzsch synthesis.

A laboratory-scale synthesis of 2,6-disubstituted pyridines involves the condensation of ethyl acetoacetate with formaldehyde (B43269) and an ammonia source. wikipedia.orgchemicalbook.com This reaction proceeds through the formation of a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine intermediate. wikipedia.orgchemicalbook.com Subsequent hydrolysis and decarboxylation of this intermediate lead to the final pyridine product. wikipedia.orgchemicalbook.com A detailed procedure involves treating ethyl acetoacetate with aqueous formaldehyde and a catalytic amount of diethylamine, followed by reaction with ammonia to yield 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine. orgsyn.org This dihydroester can then be oxidized and subsequently saponified and decarboxylated to yield 2,6-dimethylpyridine (B142122). orgsyn.org

| Starting Material | Reagents | Intermediate | Final Product | Yield | Reference |

| Ethyl Acetoacetate | 1. Formaldehyde, Diethylamine 2. Ammonia | 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine | 2,6-Dimethylpyridine | 30-36% (based on ethyl acetoacetate) | orgsyn.org |

This table outlines the synthesis of 2,6-dimethylpyridine from ethyl acetoacetate.

An alternative synthesis of 2,6-dimethylpyridine has been reported from the reaction of ethyl acetopyruvate and ethyl β-aminocrotonate. orgsyn.orgarchive.org Ethyl β-aminocrotonate itself is a key intermediate in the synthesis of various biologically active compounds and can be synthesized from the reaction of ethyl acetoacetate and an ammonium (B1175870) source like ammonium acetate (B1210297). haui.edu.vn

Alkylation and Methylation Strategies

Direct alkylation and methylation of the pyridine ring offer another route to this compound and its derivatives. The synthesis of this compound can be achieved through the reaction of acetaldehyde (B116499) with ammonia in the presence of a catalyst, followed by alkylation reactions to introduce the ethyl groups at the 2 and 6 positions. ontosight.ai

Recent advancements have focused on more direct and selective methylation methods. For instance, direct enantioselective α-alkylation of 2-alkylpyridines has been achieved using chiral lithium amides as noncovalent stereodirecting auxiliaries. escholarship.org This method avoids the need for pre-functionalization of the pyridine substrate. escholarship.org Furthermore, photoredox catalysis has emerged as a powerful tool for the C-H methylation of heteroarenes, including pyridines, using reagents like methanol (B129727) as the methyl source. rsc.org

| Pyridine Substrate | Alkylating/Methylating Agent | Catalyst/Auxiliary | Product | Reference |

| 2-Alkylpyridine | Various electrophiles | Chiral lithium amides | Chiral C2-alkylated pyridines | escholarship.org |

| Heteroarenes (including pyridines) | Methanol | Iridium-based photoredox catalyst | Methylated heteroarenes | rsc.org |

This table summarizes modern alkylation and methylation strategies for pyridine derivatives.

Derivatization from Related Pyridine Compounds

This compound can be synthesized by derivatizing other pyridine compounds. A common starting material is 2,6-lutidine (2,6-dimethylpyridine). google.com The synthesis of 2,6-diacetylpyridine (B75352), for example, starts with the oxidation of the methyl groups of 2,6-lutidine to form dipicolinic acid. wikipedia.org This dipicolinic acid can then be converted to the diacetylpyridine (B91181) through a series of reactions. wikipedia.org Another approach involves the direct oxidation of 2,6-lutidine using potassium permanganate (B83412) to yield 2,6-pyridinedicarboxylic acid, which can then be reduced to 2,6-pyridinedimethanol (B71991). google.com

Synthesis of 2,6-Diacetylpyridine from 2,6-Dimethylpyridine (2,6-Lutidine)

A key precursor to this compound is 2,6-diacetylpyridine. The synthesis of this diketone often commences with the oxidation of the more readily available 2,6-dimethylpyridine, also known as 2,6-lutidine. wikipedia.orgtandfonline.com This transformation can be effectively achieved using strong oxidizing agents such as potassium permanganate or selenium dioxide to yield dipicolinic acid. wikipedia.org

Following the formation of dipicolinic acid, the next step involves esterification to produce 2,6-dicarbethoxypyridine. tandfonline.com This ester then undergoes a Claisen condensation, a carbon-carbon bond-forming reaction, to generate the desired diketone framework. wikipedia.orgresearchgate.net The final step in this sequence is a decarboxylation reaction, which yields 2,6-diacetylpyridine. wikipedia.org An alternative route to 2,6-diacetylpyridine involves the reaction of 2,6-pyridinedicarbonitrile with a Grignard reagent like methylmagnesium bromide. wikipedia.org

A controlled synthesis approach allows for the selective preparation of either 2-acetyl-6-carbethoxypyridine or 2,6-diacetylpyridine from the same 2,6-dicarbethoxypyridine intermediate. The crucial factor determining the outcome is the molar ratio of the base, sodium ethoxide (EtONa), to the pyridine diester. tandfonline.comtandfonline.com

Table 1: Key Steps in the Synthesis of 2,6-Diacetylpyridine from 2,6-Lutidine

| Step | Reactant(s) | Reagent(s) | Product | Reference(s) |

| 1. Oxidation | 2,6-Dimethylpyridine (2,6-Lutidine) | Potassium Permanganate or Selenium Dioxide | Dipicolinic Acid | wikipedia.orgtandfonline.com |

| 2. Esterification | Dipicolinic Acid | Ethanol (B145695), Sulfuric Acid | 2,6-Dicarbethoxypyridine | tandfonline.com |

| 3. Claisen Condensation & Decarboxylation | 2,6-Dicarbethoxypyridine | Sodium Ethoxide, Ethyl Acetate, then Acid | 2,6-Diacetylpyridine | wikipedia.orgtandfonline.com |

| Alternative Route | 2,6-Pyridinedicarbonitrile | Methylmagnesium Bromide | 2,6-Diacetylpyridine | wikipedia.org |

Bromination and Amination of Dimethylpyridine Analogues

The functionalization of dimethylpyridine analogues through bromination and subsequent amination represents another important synthetic avenue. The bromination of 2,6-dimethylpyridine can be achieved using various brominating agents. Studies have shown that bromination in fuming sulfuric acid can lead to the formation of bromo derivatives substituted on the pyridine nucleus in high yields. researchgate.net Another method involves the use of dibromohein as the brominating agent in carbon tetrachloride, which is presented as a more environmentally friendly approach. google.com

Following bromination, amination reactions can introduce nitrogen-containing functional groups. The amination of isomeric dibromopyridines with potassium amide in liquid ammonia has been investigated. researchgate.net For instance, the amination of 2,6-dibromopyridine (B144722) can lead to the formation of 2-amino-6-bromopyridine (B113427) or, under certain conditions, can even result in ring transformation products like 4-amino-2-methylpyrimidine. researchgate.netresearchgate.net The specific outcomes of these amination reactions are influenced by the reaction conditions and the substitution pattern of the starting dibromopyridine. researchgate.net

Table 2: Examples of Bromination and Amination Reactions of Dimethylpyridine Analogues

| Reaction Type | Starting Material | Reagent(s) | Product(s) | Reference(s) |

| Bromination | 2,6-Dimethylpyridine | Fuming Sulfuric Acid, Bromine | Bromo-2,6-dimethylpyridines | researchgate.net |

| Bromination | 2,6-Dimethylpyridine | Dibromohein, AIBN, CCl₄ | 2,6-Bis(bromomethyl)pyridine | google.com |

| Amination | 2,6-Dibromopyridine | Potassium Amide, Liquid Ammonia | 2-Amino-6-bromopyridine, 4-Amino-2-methylpyrimidine | researchgate.netresearchgate.net |

Advanced and Green Chemistry Synthetic Routes

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in chemical research. This trend is also evident in the synthesis of pyridine derivatives, with an emphasis on catalytic hydrogenation, microwave-assisted synthesis, and the use of recyclable catalysts.

Catalytic Hydrogenation Methods for Substituted Pyridines

Catalytic hydrogenation is a powerful technique for the reduction of the pyridine ring to form piperidine (B6355638) derivatives. asianpubs.orgresearchgate.net Various catalysts, including those based on platinum, palladium, rhodium, and ruthenium, have been employed for this transformation. asianpubs.orgresearchgate.net The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation.

For instance, platinum oxide (PtO₂) has been used as a catalyst for the hydrogenation of substituted pyridines under hydrogen pressure in glacial acetic acid to produce piperidine derivatives. asianpubs.orgresearchgate.netasianpubs.org Rhodium on carbon and rhodium(III) oxide have also been shown to be effective catalysts, often operating under milder conditions. asianpubs.orgrsc.org The hydrogenation of functionalized pyridines remains a challenge, but recent advancements have demonstrated the successful reduction of a wide range of unprotected pyridines using catalysts like Rh₂O₃ under mild conditions. rsc.org

Table 3: Catalysts for the Hydrogenation of Substituted Pyridines

| Catalyst | Conditions | Substrate Scope | Reference(s) |

| Platinum Oxide (PtO₂) | 50-70 bar H₂, Glacial Acetic Acid, Room Temperature | Various substituted pyridines | asianpubs.orgresearchgate.netasianpubs.org |

| Rhodium on Carbon | Lower atmospheric pressures | Substituted pyridines | asianpubs.org |

| Rhodium(III) Oxide (Rh₂O₃) | 5 bar H₂, TFE, 40 °C | Wide range of unprotected pyridines | rsc.org |

| Ruthenium Dioxide | High temperatures and pressures | Mono-substituted pyridines | asianpubs.org |

Microwave-Assisted Synthesis in Pyridine Derivative Production

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comacs.org This technology has been successfully applied to the synthesis of a variety of pyridine derivatives. jocpr.comrsc.orgtandfonline.com

The benefits of microwave irradiation include rapid and uniform heating of the reaction mixture, which can minimize the formation of side products. jocpr.comrsc.org For example, the synthesis of trisubstituted pyridine-3-carbonitrile (B1148548) derivatives from chalcones and 3-aminobut-2-enenitrile has been achieved in significantly shorter reaction times (10-30 minutes) with good yields (49-90%) under microwave irradiation compared to conventional heating (10-16 hours). jocpr.com Similarly, microwave-assisted methods have been developed for the synthesis of imidazo[1,2-a]pyridines and other pyridine-containing heterocyclic systems, often in a one-pot fashion. rsc.orgresearchgate.netrsc.org

Environmentally Benign Preparations and Catalyst Recycling

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyridine derivatives. scirp.org A key aspect of this approach is the use of environmentally friendly solvents, such as water or ionic liquids, and the development of recyclable catalysts. scirp.orgresearchgate.net

Heterogeneous catalysts, which are in a different phase from the reactants, are particularly attractive because they can be easily separated from the reaction mixture and reused. tandfonline.comtandfonline.com Examples of recyclable catalysts used in pyridine synthesis include silica (B1680970) (SiO₂), ZSM-5, and bimetallic oxides like Cu-Mn. researchgate.nettandfonline.comtandfonline.com For instance, a four-component protocol for the synthesis of polysubstituted pyridines using SiO₂ as a recyclable catalyst has been reported, with the catalyst being reusable for up to three cycles without significant loss of activity. tandfonline.com Similarly, ZSM-5 has been employed as a reusable heterogeneous catalyst for the solvent-free synthesis of 2,4,6-triarylpyridines, demonstrating good to excellent yields and recyclability for up to five cycles. tandfonline.com

Mechanistic Studies of this compound Synthesis Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound and its precursors is crucial for optimizing reaction conditions and developing new synthetic strategies. Mechanistic studies often involve a combination of experimental techniques and computational methods.

For example, in the Hantzsch dihydropyridine synthesis, a well-known method for preparing pyridine derivatives, the mechanism is believed to involve the initial nucleophilic attack of an enamine on an aldehyde, followed by a series of condensation and cyclization steps. nih.gov In the context of C-H silylation of pyridines, mechanistic experiments and DFT calculations have suggested an Ir(III)/Ir(I) catalytic cycle. rsc.org These studies indicate that the reaction proceeds through the formation of cyclometalated intermediates, where the iridium catalyst coordinates to the pyridine nitrogen and activates a C-H bond for silylation. rsc.org The regioselectivity of the silylation is influenced by the stability of the resulting metallacycle, with the formation of 5- or 6-membered rings being generally favored. rsc.org

Elucidation of Reaction Pathways and Intermediates

Understanding the reaction pathways and the transient intermediates is fundamental to controlling the synthesis of this compound. The classic Hantzsch pyridine synthesis, though often exemplified for compounds like 2,6-dimethylpyridine, provides a foundational pathway applicable to diethyl derivatives. This route involves the condensation of a β-ketoester, an aldehyde, and ammonia. chemicalbook.comresearchgate.net The process initiates with the formation of a dihydropyridine intermediate, which is subsequently oxidized and decarboxylated to yield the final pyridine ring. chemicalbook.comorgsyn.org

A plausible mechanism for this type of reaction involves the initial nucleophilic attack of an enamine (formed from the β-ketoester and ammonia) on an aldehyde. nih.gov This is followed by a series of cyclization and dehydration steps. For instance, the reaction of methyl-3-aminocrotonate with an aldehyde is proposed to form an ionic intermediate, which, after proton transfer and dehydration, leads to more stable intermediates en route to the final dihydropyridine structure. nih.gov

Alternative pathways have been explored to improve efficiency and versatility. One such method involves the one-step conversion of 6,8-dioxabicyclo[3.2.1]octanes into 2,6-disubstituted pyridine derivatives. rsc.orgrsc.org Mechanistic studies using deuterium-labeled 1,5-diketones have shown that the transformation proceeds through a dioxime intermediate, which then cyclizes to form the pyridine ring. rsc.org

Modern synthetic strategies often utilize pyridine N-oxides as key intermediates. The addition of Grignard reagents to pyridine N-oxides can lead to the formation of 2,6-disubstituted pyridines. organic-chemistry.org The choice of subsequent reagents, such as acetic anhydride (B1165640) or DMF, can direct the reaction towards the desired substitution pattern. organic-chemistry.org

Role of Catalysts and Additives in Reaction Efficiency

Zeolite Catalysts: Zeolites, with their well-defined pore structures, exhibit shape selectivity, which is highly beneficial for directing reactions towards specific isomers. Zeolite Beta, for example, has been shown to impose shape selectivity in the synthesis of 2,6-lutidine (dimethylpyridine) from acetone (B3395972) and formaldehyde, favoring the desired 2,6-isomer over other products like 2,4-lutidine and 2,4,6-collidine. google.com The synthesis of pyridines from the reaction of ethanol, formaldehyde, and ammonia has been extensively studied over various zeolite catalysts, including H-Y, H-ZSM-5, and H-Beta. researchgate.netresearchgate.net The acidic properties of these zeolites are crucial for catalyzing the complex series of condensation and cyclization reactions. rsc.org The use of ethanol as a reactant is particularly relevant for producing the ethyl side-chains of this compound. researchgate.net

Metal-Based Catalysts: Transition metal catalysts are widely used in various synthetic transformations leading to pyridine derivatives.

Palladium (Pd): Palladium on carbon (Pd/C) is an effective catalyst for hydrogenation dechlorination reactions. For example, 2,6-dimethyl-4-chloropyridine can be converted to 2,6-dimethylpyridine with high yield using a Pd/C catalyst in an alcohol solvent. google.com Palladium acetate (Pd(OAc)₂) is used in cross-coupling reactions to build substituted pyridines. mdpi.com

Ruthenium (Ru): In certain reactions, additives can prevent catalyst deactivation or reaction stalling. For instance, 2,6-lutidine itself has been identified as a beneficial additive in the RuCl₃-catalyzed oxidative cleavage of olefins, where it helps drive the reaction to completion, avoiding it stalling at the diol intermediate. chemicalbook.com

Silver (Ag): Silver compounds are often used as additives or co-catalysts. In the palladium-catalyzed arylation of pyridines, the addition of silver carbonate (Ag₂CO₃) was found to be essential for achieving high regioselectivity. nih.gov

The table below summarizes the role of various catalysts in the synthesis of 2,6-disubstituted pyridines.

| Catalyst/Additive | Reactants | Product Type | Role/Observation | Source |

| Zeolite Beta | Acetone, Formaldehyde, Ammonia | 2,6-Lutidine | Provides shape selectivity, high 2,6-/2,4-lutidine ratio. | google.com |

| H-ZSM-5 | Ethanol, Formaldehyde, Ammonia | Pyridines, Picolines | Catalyzes gas-phase synthesis; selectivity depends on conditions. | researchgate.netresearchgate.net |

| Pd/C | 2,6-dimethyl-4-chloropyridine, H₂ | 2,6-Lutidine | High efficiency in hydrogenation dechlorination. | google.com |

| Pd(OAc)₂ / Ag₂CO₃ | Electron-deficient pyridines | Arylated Pyridines | Ag₂CO₃ additive is crucial for high regioselectivity. | nih.gov |

| RuCl₃ / 2,6-Lutidine | Olefins, NaIO₄ | Ketones | 2,6-Lutidine additive prevents reaction from stalling at diol intermediate. | chemicalbook.com |

Impact of Reaction Conditions on Product Yield and Selectivity

Reaction conditions such as temperature, pressure, and reactant ratios have a profound effect on the outcome of the synthesis. Optimizing these parameters is critical for maximizing the yield of this compound and minimizing the formation of byproducts.

For gas-phase synthesis of pyridines over heterogeneous catalysts, temperature is a key variable. The preferred temperature range is typically between 350°C and 550°C, with an optimal temperature often around 450°C for maximizing yield. google.com

In the synthesis of pyridines from ethanol, formaldehyde, and ammonia over zeolite catalysts, both temperature and the molar ratio of reactants are crucial. researchgate.net Studies have shown that different zeolite catalysts exhibit optimal performance under different conditions.

The following table illustrates the effect of different catalysts and temperatures on the conversion of ethanol and the selectivity towards various pyridine products.

| Catalyst | Temperature (°C) | Ethanol Conversion (%) | Product Selectivity (Pyridine/Picoline/Lutidine) | Source |

| H-Y | 300 | 70 | High picoline selectivity | researchgate.net |

| Pb-H-Y | 350 | ~75 | Varied selectivity | researchgate.net |

| Fe-H-Y | 350 | ~90 | Varied selectivity | researchgate.net |

| H-ZSM-5 | 420 | ~98 | High pyridine selectivity | researchgate.net |

| Pb-ZSM-5 | 400 | ~98 | Balanced pyridine/picoline selectivity | researchgate.net |

Pressure is another important parameter, particularly in hydrogenation reactions. The synthesis of 2,6-dimethylpyridine via hydrogenation dechlorination of 2,6-dimethyl-4-chloropyridine is carried out under relatively mild conditions, with a hydrogen pressure of 0.1–0.2 MPa and a temperature of 20–55°C, resulting in high yields and product purity. google.com

Even in laboratory-scale synthesis, temperature adjustments can significantly impact product yield. In a nucleophilic addition of an aldehyde to 2,6-dimethylpyridine, increasing the reaction temperature from 120°C to 130°C was shown to enhance the yield of the desired product. beilstein-journals.org Furthermore, modifying reaction conditions can provide milder and more efficient alternatives to harsh classical methods. For example, the reduction of 2,6-pyridinedicarboxylic acid to 2,6-pyridinedimethanol using a sodium borohydride/iodine system at temperatures from -5°C to room temperature provides a 72% yield, a significant improvement over classic esterification methods that require corrosive acids and long reaction times for lower yields. google.com

Chemical Reactivity and Transformation of 2,6 Diethylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. This effect is compounded by the fact that under the acidic conditions often required for these reactions, the pyridine nitrogen is protonated, further increasing the ring's deactivation. uomustansiriyah.edu.iq

Regioselectivity and Steric Hindrance Effects of Ethyl Groups

When electrophilic substitution on the pyridine ring does occur, it predominantly takes place at the C3 (or β) position. Attack at the C2, C4, or C6 positions leads to a destabilized cationic intermediate where the positive charge is placed on the already electron-deficient nitrogen atom. uomustansiriyah.edu.iq In 2,6-diethylpyridine, the ethyl groups at the 2 and 6 positions introduce significant steric hindrance. This bulkiness further disfavors electrophilic attack at the positions ortho and para to the nitrogen, reinforcing the inherent preference for substitution at the C3 and C5 positions. The ethyl groups, being larger than methyl groups, exert a more pronounced steric effect, which can significantly diminish the rates of reactions involving the pyridine ring. acs.org

The regioselectivity in substitution reactions is a crucial factor. For instance, in Suzuki-Miyaura cross-coupling reactions involving substituted pyridines, the reaction typically occurs at the electronically more deficient and sterically less hindered position. researchgate.net The presence of bulky substituents, such as the ethyl groups in this compound, can direct incoming groups to less hindered positions. masterorganicchemistry.com

Nitration and Halogenation Reactions

Nitration: The nitration of pyridine itself requires harsh conditions, such as treatment with potassium nitrate (B79036) in fuming sulfuric acid at high temperatures, to yield 3-nitropyridine. uomustansiriyah.edu.iq For substituted pyridines, the conditions can be equally demanding. The nitration of 2,6-lutidine (2,6-dimethylpyridine), a close analog of this compound, can be achieved to produce 2,6-dimethyl-3-nitropyridine. chemicalbook.com However, studies on the nitration of substituted pyridines with dinitrogen pentoxide have shown that if the neighboring α- and β-positions are not free, very low to no yields of the nitrated product are obtained, highlighting the steric hindrance effect. psu.edu In the case of 2-amino-4,6-dimethylpyridine, nitration with a mixture of nitric and sulfuric acids results in the formation of 4,6-dimethyl-2-nitramino-5-nitropyridine, indicating that substitution occurs at the available 5-position. cdnsciencepub.com A method for the nitration of 4-chloro-2,6-dimethylpyridine (B1297441) to 4-chloro-2,6-dimethyl-3-nitropyridine (B103006) has been developed, which helps to minimize the formation of disubstituted impurities. wipo.int

Halogenation: Halogenation of pyridine also requires high temperatures. uomustansiriyah.edu.iq For instance, the bromination of 2,6-dimethylpyridine (B142122) with N-bromosuccinimide (NBS) can produce 3,5-dibromo-2,6-dimethylpyridine (B189579). The presence of the bromine atom at the 4-position in 4-bromo-2,6-diethylpyridine (B1519759) enhances its reactivity in nucleophilic substitution reactions. cymitquimica.com Halogen exchange reactions can also be performed; for example, 2,6-dichloro-4-iodopyridine (B1314714) can be synthesized and subsequently used in cross-coupling reactions. researchgate.net

Nucleophilic Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a target for nucleophilic attack, particularly protonation and oxidation.

Protonation and Formation of Lutidinium Ions

This compound, like other pyridine derivatives, can be protonated by acids to form the corresponding pyridinium (B92312) ion, in this case, the 2,6-diethylpyridinium ion. nist.gov The protonated form is often referred to as a lutidinium ion, a term more commonly associated with dimethylpyridines. smolecule.com The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The ethyl groups in this compound are electron-donating, which should increase the electron density on the nitrogen and enhance its basicity. However, the steric hindrance provided by these same groups can impede the approach of a proton, thereby reducing its effective basicity in certain contexts. acs.orgresearchgate.net This steric hindrance makes 2,6-disubstituted pyridines useful as non-nucleophilic bases in organic synthesis. smolecule.com The protonation of 2,6-dimethylpyridine has been studied as a probe for the strength of Brønsted acid sites on surfaces like zeolites and alumina (B75360). nih.gov

| Property | Value |

| Molecular Formula | C9H14N+ |

| Molecular Weight | 136.2136 g/mol |

| Table 1: Properties of Protonated this compound. nist.gov |

N-Oxidation Reactions

The nitrogen atom of this compound can be oxidized to form this compound N-oxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide is a versatile intermediate in organic synthesis. For instance, 2,6-dimethylpyridine N-oxide has been shown to react with exceptional efficiency in certain gold-catalyzed reactions. rsc.org It can also serve as a ligand in coordination chemistry. chemicalbook.com

| Property | Value |

| IUPAC Name | This compound 1-oxide |

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.20 g/mol |

| Table 2: Properties of this compound N-oxide (analogous data for 2,6-dimethylpyridine N-oxide is often used as a reference). chemicalbook.comsigmaaldrich.comstenutz.eu |

Transformations of the Ethyl Side Chains

The ethyl groups attached to the pyridine ring can also undergo chemical transformations. One common reaction is the oxidation of the alkyl side chains. For example, the methyl groups of 2,6-lutidine can be oxidized to form dipicolinic acid or 2,6-diacetylpyridine (B75352). wikipedia.org Similar oxidations could potentially be applied to the ethyl groups of this compound.

Another type of transformation involves the deprotonation of the α-carbon of the ethyl group, followed by reaction with an electrophile. The protons on the carbon adjacent to the pyridine ring are acidic and can be removed by a strong base. The resulting carbanion can then participate in various carbon-carbon bond-forming reactions.

Bromination of the side chain is also possible. For example, 2,6-dimethylpyridine can be brominated using a bromination agent like dibromohein under the action of an initiator to generate 2,6-dibromomethylpyridine. google.com This suggests that the ethyl groups of this compound could similarly be halogenated at the benzylic-like position.

Oxidation of Alkyl Groups to Carbonyl Functionalities

The ethyl groups of this compound can undergo oxidation to form carbonyl functionalities. For instance, the oxidation of this compound can yield 2,6-diacetylpyridine. This transformation is a key step in the synthesis of more complex molecules. The oxidation process typically involves the use of an oxidizing agent that can selectively target the alkyl side chains of the pyridine ring. The resulting 2,6-diacetylpyridine is a valuable precursor for creating various ligands, particularly bis(imino)pyridine ligands, which are significant in the field of polymerization catalysis. researchgate.net The controlled synthesis of such compounds allows for the design of new catalysts with specific properties. researchgate.net

The general transformation can be represented as follows:

Table 1: Oxidation of this compound

| Reactant | Product |

|---|---|

| This compound | 2,6-Diacetylpyridine |

Derivatization of Ethyl Groups for Ligand Synthesis

The ethyl groups on the this compound ring provide reactive sites for derivatization, enabling the synthesis of a wide array of ligands. A common strategy involves the condensation reaction of a derivatized this compound, such as 2,6-diacetylpyridine, with various amines. For example, the reaction of 2,6-diacetylpyridine with 2,6-diethylaniline (B152787) produces 2,6-bis[1-(2,6-diethylphenylimino)ethyl]pyridine. iucr.orgnih.gov This type of bis(imino)pyridine ligand has garnered significant attention for its application in forming luminescent coordination complexes with potential uses in sensor technologies and electroluminescent devices. iucr.orgnih.gov

The synthesis of such ligands can be tailored by varying the aniline (B41778) component, allowing for the creation of a library of ligands with different steric and electronic properties. This versatility is crucial for developing catalysts and materials with specific functionalities. iucr.orgnih.gov

Catalytic Reactions Involving this compound as a Reagent or Ligand

Non-Nucleophilic Basic Properties in Organic Synthesis

Due to the steric hindrance provided by the two ethyl groups at the 2 and 6 positions, this compound functions as a non-nucleophilic base. wikipedia.org This means it can effectively act as a proton scavenger in reactions without participating in unwanted nucleophilic side reactions. wikipedia.org This property is particularly valuable in syntheses where a mild, sterically hindered base is required to facilitate a reaction without interfering with other functional groups. The steric bulk around the nitrogen atom prevents it from attacking electrophilic centers, a common issue with smaller, more nucleophilic bases. wikipedia.org

Other examples of non-nucleophilic bases include 2,6-di-tert-butylpyridine (B51100) and N,N-diisopropylethylamine (Hünig's Base). wikipedia.orgacs.org The choice of base often depends on the specific requirements of the reaction, such as the desired basicity and the steric environment of the reactants.

Table 2: Comparison of Non-Nucleophilic Bases

| Base | pKa of Conjugate Acid | Key Feature |

|---|---|---|

| This compound | ~6.7 | Sterically hindered |

| 2,6-Di-tert-butylpyridine | 3.58 | Very sterically hindered, weak base |

| N,N-Diisopropylethylamine | 10.75 | Moderately strong, sterically hindered |

Role in Aldol (B89426) Adduct Synthesis Catalyzed by Metal Salts

While direct evidence for the specific use of this compound in metal-salt-catalyzed aldol adduct synthesis is not prevalent in the provided context, the related compound 2,6-dimethylpyridine (2,6-lutidine) has been shown to be effective. In certain organocatalytic asymmetric aldol reactions, the addition of a bipyridine-derived thiourea (B124793) salt can catalyze the reaction with high stereoselectivity. researchgate.net The pyridine backbone is noted as being essential for the activity and enantioselectivity through hydrogen bonding interactions. researchgate.net This suggests that pyridine derivatives, in general, can play a crucial role in stabilizing transition states in aldol-type reactions.

Application in Reductive Cyclization Processes

The utility of pyridine derivatives in reductive cyclization reactions is an area of active research. For instance, copper(II)-catalyzed cyclization/coupling of alkenyl aldimines with arylzinc reagents is assisted by substoichiometric amounts of 2,6-dimethylpyridine, which functions as a base. chemrxiv.org This reaction produces indole-3-diarylmethane derivatives, which are important scaffolds in bioactive molecules. chemrxiv.org While this example uses the dimethyl-analogue, it highlights the potential role of sterically hindered pyridines like this compound in facilitating such transformations. Reductive cyclizations are powerful methods for constructing complex cyclic structures from simpler acyclic precursors. nih.gov

Catalytic Activity in Ketone Synthesis via Oxidative Cleavage

The oxidative cleavage of olefins is a fundamental transformation in organic synthesis for producing carbonyl compounds. pressbooks.puborganic-chemistry.org The related compound, 2,6-lutidine, has been identified as a beneficial additive in the oxidative cleavage of olefins to ketones using sodium periodate (B1199274) (NaIO4) in the presence of catalytic ruthenium chloride (RuCl3). chemicalbook.com The presence of 2,6-lutidine improves the reaction yield and shortens the reaction time by preventing the reaction from stalling at the intermediate diol stage. chemicalbook.com Similarly, a protocol involving PhI(OAc)2 in the presence of catalytic OsO4 and 2,6-lutidine can cleave olefinic bonds to yield the corresponding carbonyl compounds. nih.gov This suggests that this compound could also serve a similar catalytic role in promoting the efficient conversion of olefins to ketones.

Table 3: Reagents in Oxidative Cleavage of Olefins

| Oxidant System | Additive | Product Type |

|---|---|---|

| NaIO4 / RuCl3 (cat.) | 2,6-Lutidine | Ketones |

| PhI(OAc)2 / OsO4 (cat.) | 2,6-Lutidine | Aldehydes/Ketones |

Coordination Chemistry and Metal Complexes of 2,6 Diethylpyridine

Ligand Design and Complexation Principles

Steric and Electronic Factors Influencing Coordination

No specific studies were identified that detail the distinct steric and electronic factors of the ethyl groups in 2,6-diethylpyridine and their influence on coordination with various metal centers. While research on related molecules like 2,6-dimethylpyridine (B142122) confirms that alkyl groups in the 2 and 6 positions create significant steric hindrance, directly impacting coordination geometry, equivalent detailed analysis for the larger ethyl groups of this compound is not available. walisongo.ac.id

Formation of Monomeric and Polymeric Metal Complexes

Structural Elucidation of this compound Metal Complexes

X-ray Crystallography of Metal-2,6-Diethylpyridine Adducts

A search for crystal structures of metal adducts with this compound did not yield specific results. X-ray crystallography is essential for determining the precise bonding angles, lengths, and coordination geometry of a metal complex. The absence of such data for this compound complexes prevents a detailed structural discussion. In contrast, numerous crystallographic studies exist for complexes with other 2,6-substituted pyridines. psu.edursc.orgrsc.org

Spectroscopic Characterization of Coordination Environments

No articles were found that provide detailed spectroscopic characterization (such as NMR, IR, or UV-Vis spectroscopy) of metal complexes containing this compound. Spectroscopic data is crucial for understanding the electronic environment of the metal center and how the ligand coordinates in solution and solid states. While one study on bis(lutidine)silver(I) nitrate (B79036) complexes describes downfield shifts in 1H NMR upon coordination, this pertains to the dimethyl- analogue, and similar data for this compound is not present in the search results. walisongo.ac.id

Catalytic Applications of this compound Metal Complexes

While this compound is mentioned in the context of catalyst development, specific examples of its metal complexes being used and studied as catalysts were not found. chemimpex.com Research on related structures, such as chromium(III) salophen complexes with 2,6-dimethylpyridinium units, has been conducted for reactions like CO2 cycloaddition, but equivalent studies featuring this compound are absent from the available literature. rsc.org

Supramolecular Assemblies Involving this compound Ligands

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. These assemblies are held together by non-covalent intermolecular forces.

Self-assembly is a process where components, either molecules or parts of macromolecules, spontaneously organize into ordered structures without external guidance. Ligands based on the 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) motif have demonstrated significant potential in the self-assembly of coordination complexes and supramolecular structures. rsc.orgrsc.org These ligands can form well-defined structures with metal ions, leading to the creation of complex architectures like metallogels. For instance, a btp ligand functionalized with tri-carboxylic acid can self-assemble with Eu(III) ions to form a red-luminescent, healable metallogel. rsc.org Similarly, derivatives of 6,6"-bis(2,6-dimethoxy-phenyl)-terpyridine are also utilized in the construction of 2D and 3D supramolecular structures through coordination-driven self-assembly with metal ions. sioc-journal.cn

The following table summarizes examples of self-assembled supramolecular structures involving pyridine-based ligands.

| Ligand Type | Metal Ion | Resulting Supramolecular Structure | Reference |

| 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) with tri-carboxylic acid | Eu(III) | Red-luminescent healable metallogel | rsc.org |

| 6,6"-bis(2,6-dimethoxy-phenyl)-terpyridine derivatives | Various metal ions | 2D and 3D supramolecular structures | sioc-journal.cn |

Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions between a larger 'host' molecule and a smaller 'guest' molecule. Cyclophanes, which are molecules containing aromatic rings and aliphatic bridges, are prominent hosts in this field. beilstein-journals.org They can bind a variety of cations, anions, and neutral molecules. beilstein-journals.org

In the context of 2,6-disubstituted pyridines, a study on the host-guest complexes of a flexible C-hexyl-2-bromoresorcinarene host with various aromatic N-oxide guests included 2,6-dimethylpyridine N-oxide. researchgate.netbeilstein-journals.org The study, which utilized X-ray crystallography and NMR spectroscopy, revealed that the host molecule can undergo significant conformational changes to accommodate different guests within its cavity. researchgate.netbeilstein-journals.org The binding is influenced by factors such as C-H···π interactions and the polarity of the solvent. researchgate.net In a less polar solvent mixture (methanol/chloroform), endo-complexation was observed for all the N-oxide guests, whereas in a more polar environment (methanol/DMSO), only N-oxides with electron-donating groups formed stable complexes within the host's cavity. beilstein-journals.org

The table below details the interaction of a specific host with various pyridine (B92270) N-oxide guests.

| Host Molecule | Guest Molecule | Solvent System | Observation | Reference |

| C-hexyl-2-bromoresorcinarene (BrC6) | 2,6-dimethylpyridine N-oxide | Methanol (B129727)/Chloroform | Endo-complexation | beilstein-journals.org |

| C-hexyl-2-bromoresorcinarene (BrC6) | 2,6-dimethylpyridine N-oxide | Methanol/DMSO | No stable endo-complexation | beilstein-journals.org |

Theoretical and Computational Studies of 2,6 Diethylpyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2,6-diethylpyridine at the atomic level.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic characteristics of this compound have been investigated using DFT methods. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. For instance, in a related compound, 2,6-dimethylpyridine (B142122), the HOMO and LUMO electron density distributions are well-proportioned, which can make the formation of chemical bonds on active centers more difficult, suggesting a tendency towards physical adsorption. sci-hub.se The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. mdpi.comsemanticscholar.org

Mulliken charge distribution analysis, performed using methods like DFT/B3LYP and Hartree-Fock (HF), reveals the partial charges on each atom within the this compound molecule. semanticscholar.orgresearchgate.net This information is vital for understanding intermolecular interactions and the molecule's electrostatic potential.

Below is a representative table of calculated electronic properties for a substituted pyridine (B92270), illustrating the type of data generated in these studies.

| Parameter | Calculated Value | Method |

| HOMO Energy | -6.880 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.475 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.405 eV | B3LYP/6-311++G(d,p) |

Table 1: Example of calculated electronic properties for a substituted pyridine derivative in DMSO solvent. Data is illustrative and based on findings for 3-bromo-2-hydroxypyridine. mdpi.com

Energetic Landscape of Reaction Pathways and Intermediates

Computational studies are employed to map the energetic landscapes of reactions involving this compound. This includes identifying transition states and intermediates to elucidate reaction mechanisms. For example, in the cyclization reaction of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde, quantum-chemical calculations showed that protonation of the pyridine nitrogen atom significantly increases the CH-acidity of the methyl group, facilitating the reaction. researchgate.net These studies can predict the feasibility of different reaction pathways and explain the influence of substituents on reactivity. researchgate.net The study of frustrated Lewis pairs, which can include derivatives of 2,6-dimethylpyridine (lutidine), has also benefited from DFT calculations to understand the thermodynamics and kinetics of reactions like H2 splitting. rsc.org

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations can predict the vibrational modes of this compound, aiding in the assignment of experimental spectral bands. scirp.org Correlations can be established between calculated vibrational frequencies and molecular properties, such as acidity (pKa). smu.edu For instance, in situ FTIR spectroscopy has been used to study the adsorption of the related 2,6-dimethylpyridine on various surfaces, with theoretical calculations helping to interpret the observed spectral shifts. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulations offer a way to study the dynamic behavior and macroscopic properties of this compound.

Conformational Analysis and Steric Effects

The conformational preferences of this compound are influenced by the steric hindrance of the two ethyl groups adjacent to the nitrogen atom. Semiempirical calculations, such as PM3, have been used to determine the minimum energy conformations of alkyl-substituted pyridines. colostate.edu These studies suggest that the ethyl substituents in this compound are likely tilted from the perpendicular with an α-hydrogen atom nearly in the plane of the aromatic ring. colostate.edu This steric bulk is a defining feature of this compound, influencing its role as a non-nucleophilic base in organic synthesis. masterorganicchemistry.com The conformational behavior is attributed to a stabilizing interaction between an α-hydrogen of the alkyl substituent and the lone pair of nonbonding electrons on the ring nitrogen atom. colostate.edu

Adsorption Studies on Surfaces and Interfaces

The interaction of this compound with various surfaces and interfaces has been a subject of theoretical and experimental investigation. DFT calculations have been used to model the adsorption of the related 2,6-dimethylpyridine on aluminum surfaces to understand its corrosion-inhibiting properties. sci-hub.seresearchgate.net These studies indicate that the nitrogen atom with its lone pair of electrons plays a key role in the adsorption process. researchgate.net

In situ FTIR spectroscopy and microcalorimetry have been employed to study the adsorption of 2,6-dimethylpyridine on zirconia and sulfated zirconia systems, revealing the nature of surface acidity. researchgate.netcolab.ws Similarly, its use as a probe molecule for the acidic properties of metal oxides has been extensively studied. researchgate.net Theoretical calculations on the adsorption of 2,6-dimethylpyridine in the channels and tunnels of sepiolite (B1149698) have shown that the interaction energy is influenced by the formation of hydrogen bonds. geoscienceworld.org

The table below summarizes findings from an adsorption study of 2,6-dimethylpyridine on sepiolite.

| Adsorption Site | Interaction Energy (kJ/mol) | Key Finding | Reference |

| Sepiolite Channel | -72.36 | Interaction involves a hydrogen bond. | geoscienceworld.org |

| Sepiolite Tunnel | -114.88 | Lower energy due to an additional hydrogen bond. | geoscienceworld.org |

Table 2: Calculated interaction energies for 2,6-dimethylpyridine adsorbed in sepiolite, based on B97-D/TZVP level of theory. geoscienceworld.org

Solvation Models and Intermolecular Interactions (e.g., with water)

Computational chemistry provides powerful tools to model the behavior of molecules in solution. Solvation models are essential for predicting how a solute, such as this compound, interacts with a solvent, like water. These models can be broadly categorized into explicit models, where individual solvent molecules are simulated, and implicit models, where the solvent is treated as a continuous medium with specific properties like a dielectric constant.

For pyridine derivatives, the Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism of PCM (IEFPCM), are commonly employed implicit solvation models. scirp.org These methods, often used in conjunction with Density Functional Theory (DFT), calculate the thermodynamic properties of a molecule in solution by creating a cavity for the solute within the solvent continuum. scirp.orgaip.org

Interactions with Water: The interaction between 2,6-dialkylpyridines and water is characterized by a balance of hydrophilic and hydrophobic effects. Femtosecond mid-infrared pump-probe spectroscopy and computational studies on 2,6-dimethylpyridine in water reveal two primary types of interactions:

Hydrogen Bonding: Water molecules form hydrogen bonds with the nitrogen atom of the pyridine ring. researchgate.netnih.gov This is the primary hydrophilic interaction.

Hydrophobic Hydration: Water molecules arrange themselves around the nonpolar alkyl groups. This interaction drives the aggregation of solute molecules, which can lead to the formation of molecular clusters. aip.orgnih.gov

Quantum-chemical studies using DFT have been employed to analyze the complexation between 2,6-dimethylpyridine and water. researchgate.net These studies show that dimers, consisting of two pyridine molecules and one water molecule (a 2:1 complex), play a crucial role in the phase separation behavior (demixing) observed in these solutions. aip.org The stability of these complexes and their interactions with the surrounding water molecules are key to understanding their solubility properties. aip.org For this compound, the larger and more hydrophobic ethyl groups would be expected to enhance the hydrophobic effect, likely influencing its solubility and aggregation behavior in water compared to its dimethyl- counterpart. researchgate.net

Structure-Reactivity and Structure-Property Relationship Studies

Understanding the relationship between a molecule's structure and its properties or activities is a cornerstone of modern chemistry. Computational methods are invaluable for elucidating these relationships, enabling the prediction of chemical behavior and the design of new molecules with desired functions.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. d-nb.info These models use calculated molecular descriptors to predict the activity of new or untested compounds. While specific QSAR models for this compound are not prominent in the literature, studies on broader classes of pyridine derivatives illustrate the approach.

For instance, QSAR analyses have been performed on pyridines to predict their toxicity against organisms like Tetrahymena pyriformis. qsardb.orgqsardb.org In such studies, various molecular descriptors are calculated and correlated with the observed biological effect. Key descriptors often include:

LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity.

HOMO/LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which relate to the molecule's ability to donate or accept electrons. mdpi.com

Topological and Steric Descriptors: Parameters that describe the size, shape, and connectivity of the molecule.

These descriptors are calculated using computational methods like DFT. mdpi.com A resulting QSAR model can then be used to predict the activity of this compound based on its calculated descriptor values. The increased alkyl chain length from methyl to ethyl would significantly impact descriptors related to size, volume, and hydrophobicity (LogP).

Prediction of Chemical Behavior and Catalytic Performance

Computational models are instrumental in predicting the chemical behavior of molecules like this compound, particularly in catalysis where it can act as a ligand or a base. The steric and electronic properties of the two ethyl groups are defining features of its reactivity.

Sterically Hindered Base: Like 2,6-dimethylpyridine, this compound is a non-nucleophilic base. The lone pair of electrons on the nitrogen is sterically shielded by the adjacent ethyl groups, making it difficult for the nitrogen to act as a nucleophile and attack an electrophilic center, while still allowing it to act as a Brønsted base and accept a proton. This property is highly valuable in organic synthesis for promoting elimination reactions over substitution reactions. Computational studies can quantify this steric hindrance and predict the pKa, offering insight into its basicity relative to other pyridine derivatives.

Catalyst Characterization and Performance: In catalysis, 2,6-dimethylpyridine is often used as a probe molecule in techniques like infrared (IR) spectroscopy to distinguish between Brønsted and Lewis acid sites on solid acid catalysts. doi.orgmdpi.com Its size allows it to interact with Brønsted acid sites, but its steric bulk prevents it from coordinating to certain Lewis acid sites. doi.org DFT calculations can simulate the adsorption of such probe molecules onto catalyst surfaces, predicting vibrational frequency shifts that correspond to experimental IR spectra. This helps in characterizing the nature and strength of active sites. doi.org Given its larger size, this compound could serve as a probe for even more sterically demanding environments.

Furthermore, 2,6-disubstituted pyridines have been studied as components in Ziegler-Natta catalyst systems for polypropylene (B1209903) polymerization. acs.org Data-driven modeling and computational approaches are used to build models that predict catalyst performance based on the structure of electron donors like 2,6-dialkylpyridines. acs.org Such models can predict outcomes like polymer isotacticity based on the donor's structural and electronic parameters, providing a predictive tool for designing catalysts with tailored performance. The specific structure of this compound would be a direct input into these predictive models to estimate its effect on polymerization.

Analytical Methodologies for 2,6 Diethylpyridine Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the analysis of 2,6-diethylpyridine, offering non-destructive and highly detailed information about its chemical structure and properties. Different spectroscopic techniques probe various aspects of the molecule, from the connectivity of its atoms to its vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound, providing precise information about the hydrogen, carbon, and nitrogen environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the aromatic protons and the two different types of protons in the ethyl groups. The aromatic protons on the pyridine (B92270) ring will appear as a triplet and a doublet in the downfield region, characteristic of a 2,6-disubstituted pyridine ring system. The methylene (B1212753) protons (-CH₂-) of the ethyl groups will present as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) will appear as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the three types of carbon atoms in the pyridine ring (C2/C6, C3/C5, and C4) and the two types of carbon atoms in the ethyl substituents (-CH₂- and -CH₃). The chemical shifts of the ring carbons are influenced by the nitrogen atom and the ethyl substituents.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen in this compound is sensitive to substitution on the pyridine ring. researchgate.netnist.gov For pyridine and its derivatives, the ¹⁵N chemical shifts can vary significantly, providing valuable information about the electronic structure. researchgate.netnist.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is based on typical chemical shift values for substituted pyridines and may not represent experimentally verified data for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3, H-5 | ~7.0-7.2 | ~120-125 |

| H-4 | ~7.5-7.7 | ~135-140 |

| -CH₂- | ~2.7-2.9 (quartet) | ~25-30 |

| -CH₃ | ~1.2-1.4 (triplet) | ~12-15 |

| C-2, C-6 | - | ~158-162 |

| C-3, C-5 | ~7.0-7.2 | ~120-125 |

| C-4 | ~7.5-7.7 | ~135-140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of this compound. These vibrations are characteristic of the specific bonds and functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. Key expected absorptions include C-H stretching from the aromatic ring and the ethyl groups, C=C and C=N stretching vibrations of the pyridine ring, and various bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides information on the vibrational modes that involve a change in the polarizability of the molecule. For this compound, the Raman spectrum will also show bands for the pyridine ring vibrations and the vibrations of the ethyl substituents, which can be complementary to the IR data.

Table 2: Characteristic IR and Raman Vibrational Frequencies for 2,6-Disubstituted Pyridines

This table is based on data for 2,6-dimethylpyridine (B142122) (2,6-lutidine) and provides an estimation for this compound.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |

| Aliphatic C-H Stretch | ~2850-3000 | ~2850-3000 |

| C=C/C=N Ring Stretch | ~1450-1600 | ~1450-1600 |

| CH₂ Bend | ~1450 | ~1450 |

| CH₃ Bend | ~1380 | ~1380 |

| Ring Breathing | Not typically strong in IR | ~1000 |

| C-H Out-of-plane Bend | ~700-900 | Not typically strong |

Mass Spectrometry (GC-MS, ESI-MS) for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. This technique is ideal for the analysis of volatile compounds like this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed can be used to confirm the structure. For this compound, a prominent fragmentation would be the loss of a methyl group (M-15) or an ethyl group (M-29) from the parent molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing less volatile or thermally fragile compounds. While GC-MS is more common for a compound like this compound, ESI-MS could be employed, especially in studies involving its coordination complexes or in solution-phase analyses.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 135 | [M]⁺ (Molecular Ion) |

| 120 | [M - CH₃]⁺ |

| 106 | [M - C₂H₅]⁺ |

| 79 | [C₅H₄N]⁺ (Pyridyl fragment) |

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound results in the promotion of electrons from lower energy molecular orbitals to higher energy ones. The pyridine ring is the primary chromophore in this molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically more intense, involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the π* antibonding orbitals. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. These absorption bands can be sensitive to the solvent and to the formation of complexes with metal ions. researchgate.net

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly for assessing its purity and for its analysis in complex mixtures.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

For the analysis of this compound, a capillary column with a non-polar or moderately polar stationary phase is typically used. The retention time, which is the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The peak area in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis. GC is a robust and reliable method for determining the purity of this compound and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation, identification, and quantification of this compound in various matrices. The method's effectiveness relies on the distribution of the analyte between a stationary phase (packed in a column) and a mobile phase. For pyridine derivatives, which are generally hydrophilic basic compounds, reversed-phase HPLC is commonly employed. helixchrom.com

In a typical reversed-phase setup, a nonpolar stationary phase, such as a C18 column, is used. The mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and water, with an acidic modifier like formic acid to ensure good peak shape and resolution by controlling the ionization of the basic analyte. helixchrom.comresearchgate.net The separation mechanism is based on the hydrophobic interactions between the diethyl-substituted pyridine ring and the stationary phase. Compounds are eluted in order of increasing hydrophobicity.

Detection is most commonly achieved using a UV detector, as the pyridine ring possesses a chromophore that absorbs ultraviolet light. A characteristic wavelength for detection is around 250-260 nm. helixchrom.com The method can be validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness for quantifying this compound and any related process impurities. researchgate.net

Table 1: Representative HPLC Parameters for Alkylpyridine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 3.9 mm, 5 µm) | researchgate.netptfarm.pl |

| Mobile Phase | Acetonitrile / Water with Formic Acid (e.g., 55:45 v/v with 0.1% acid) | helixchrom.comresearchgate.net |

| Flow Rate | 0.6 - 1.0 mL/min | helixchrom.com |

| Detection | UV at 254 nm | helixchrom.com |

| Injection Volume | 3 - 20 µL | helixchrom.comptfarm.pl |

Electrochemical Methods

Electrochemical methods are a class of analytical techniques that investigate an analyte by measuring potential, current, or charge in an electrochemical cell. ethz.chsaylor.org These methods are highly valuable for characterizing the redox properties of molecules like this compound and for studying its behavior in specific applications, such as corrosion inhibition.

Voltammetry for Redox Behavior

Voltammetry measures the current response of an electroactive species to a varying applied potential. slideshare.nettcd.ie Cyclic Voltammetry (CV) is a particularly powerful voltammetric technique for studying the redox behavior of compounds. In a CV experiment, the potential is swept linearly from an initial value to a final value and then back again, while the resulting current is recorded. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte and the stability of the resulting redox species. researchgate.net

For pyridine derivatives, the redox process often involves the nitrogen heteroatom and the π-electron system of the aromatic ring. uit.no The electrochemical behavior can be significantly influenced by the pH of the supporting electrolyte solution. For instance, studies on related pyridine compounds have shown that in acidic solutions, a reduction peak may be observed, while in basic media, both oxidation and reduction peaks can appear. researchgate.net The potential at which these peaks occur provides insight into the energy required to add or remove electrons from the molecule.

Table 2: Illustrative Redox Potentials for a Pyridine Derivative (Pyridine-2,6-dicarbohydrazide) in Different Media

| Medium (0.1 M Supporting Electrolyte) | Anodic Peak Potential (Epa, V) | Cathodic Peak Potential (Epc, V) | Reference |

|---|---|---|---|

| KCl (Neutral) | Not Observed | Not Observed | researchgate.net |

| HCl (Acidic) | Not Observed | -0.56 | researchgate.net |

| NaOH (Basic) | +0.18 | -0.06 | researchgate.net |

Electrochemical Impedance Spectroscopy (EIS) in Corrosion Inhibition Studies

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the properties of materials and their interfaces, making it ideal for corrosion research. ktu.lt When a metal is in contact with a corrosive medium, an electrochemical interface is formed. EIS probes this interface by applying a small amplitude AC potential signal over a wide range of frequencies and measuring the current response. The resulting data, often presented as a Nyquist plot, can be fitted to an equivalent circuit model to extract key parameters related to the corrosion process. researchgate.net

When this compound is studied as a potential corrosion inhibitor, its effectiveness is evaluated by its ability to adsorb onto the metal surface and form a protective layer. This adsorption impedes the charge transfer process, which is fundamental to corrosion. The key EIS parameters that quantify this effect are the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). ktu.lt

Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A significant increase in Rct upon the addition of this compound indicates the formation of an insulating surface film that hinders the corrosion reaction. researchgate.net

Double-Layer Capacitance (Cdl): This value is related to the dielectric properties of the interface. A decrease in Cdl is typically observed as the inhibitor molecules adsorb onto the surface, displacing water molecules and decreasing the local dielectric constant. ktu.lt

By measuring these parameters at various concentrations of the inhibitor, researchers can determine the optimal concentration and gain insight into the adsorption mechanism. abechem.comsemanticscholar.org

Table 3: Representative EIS Data for a Corrosion Inhibitor Study

| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct, Ω·cm²) | Double-Layer Capacitance (Cdl, µF·cm⁻²) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 0 (Blank) | 50 | 200 | - | ktu.ltresearchgate.netsemanticscholar.org |

| 0.10 | 250 | 80 | 80.0 | ktu.ltresearchgate.netsemanticscholar.org |

| 0.25 | 1450 | 45 | 96.5 | semanticscholar.org |

| 0.50 | 1200 | 50 | 95.8 | ktu.ltresearchgate.netsemanticscholar.org |

Thermochemical and Calorimetric Measurements

Thermochemical and calorimetric measurements are essential for quantifying the energetic properties of this compound. These techniques provide fundamental thermodynamic data that are crucial for understanding chemical reactivity, stability, and intermolecular interactions.

Determination of Thermodynamic Parameters of Reactions

The primary thermodynamic parameter determined for organic compounds like this compound is the standard molar enthalpy of formation (ΔfH°), which represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. This value is often derived from the standard molar enthalpy of combustion (ΔcH°), measured using static bomb combustion calorimetry. acs.org In this technique, a precise mass of the substance is completely burned in an excess of oxygen, and the heat released is meticulously measured.

For a closely related compound, 2,6-dimethylpyridine (2,6-lutidine), experimental thermochemical data is available. These values serve as a strong estimate for the thermodynamic properties of this compound, with adjustments expected due to the larger ethyl groups.

Table 4: Thermodynamic Data for Liquid 2,6-Dimethylpyridine at 298.15 K

| Property | Value | Units | Reference |

|---|---|---|---|

| Enthalpy of combustion (ΔcH°liquid) | -4001.3 ± 0.6 | kJ·mol⁻¹ | nist.gov |

| Enthalpy of formation (ΔfH°liquid) | -37.4 ± 0.7 | kJ·mol⁻¹ | nist.gov |

| Constant pressure heat capacity (Cp,liquid) | 188.7 | J·mol⁻¹·K⁻¹ | nist.gov |

| Entropy (S°liquid) | 242.3 | J·mol⁻¹·K⁻¹ | nist.gov |

Studies of Phase Transitions and Intermolecular Interactions

The study of phase transitions and intermolecular interactions provides insight into the physical behavior of this compound in both pure form and in mixtures. Like other lutidines, this compound's physical properties are governed by forces such as van der Waals interactions and hydrogen bonding (where the nitrogen atom acts as a hydrogen bond acceptor).

A notable characteristic of structurally similar compounds, such as 2,6-dimethylpyridine, is their phase behavior when mixed with water. These mixtures can exhibit a lower critical solution temperature (LCST), where the components are miscible at lower temperatures but separate into two phases upon heating. acs.org This behavior is the result of a delicate balance between pyridine-water hydrogen bonds and water-water hydrogen bonds. nih.gov

Techniques like differential scanning calorimetry (DSC) can be used to measure the temperatures and enthalpies of phase transitions (e.g., melting, boiling). Dynamic light scattering and viscosity measurements near the critical demixing temperature can provide information on the fluctuation correlation length and relaxation rates of order parameter fluctuations, yielding deep insights into the intermolecular interactions that drive phase separation. nih.gov

Applications of 2,6 Diethylpyridine in Specialized Chemical Fields

Applications in Organic Synthesis as a Reagent or Catalyst

In the realm of organic synthesis, 2,6-diethylpyridine is recognized for its role as a specialized base, where the steric bulk of the two ethyl groups influences its reactivity. chemimpex.com

Non-Nucleophilic Base Applications

This compound functions as a non-nucleophilic base, a class of sterically hindered organic bases that can abstract protons but are poor nucleophiles. wikipedia.org The ethyl groups flanking the nitrogen atom in the pyridine (B92270) ring create significant steric hindrance. This bulkiness inhibits the nitrogen's ability to participate in nucleophilic attacks on electrophilic centers, a common side reaction with simpler amine bases. wikipedia.orgacs.org

This characteristic is particularly valuable in reactions where only proton abstraction is desired without interference from nucleophilic substitution or addition. While many studies focus on the more common analogs like 2,6-dimethylpyridine (B142122) (lutidine) or the highly hindered 2,6-di-tert-butylpyridine (B51100), the principle of steric hindrance dictating non-nucleophilicity is fundamental to the function of this compound. smolecule.combeilstein-journals.orgresearchgate.net Its utility lies in creating a basic environment to facilitate reactions, such as deprotonation, without consuming reactants or generating unwanted byproducts through nucleophilic pathways.

Table 1: Comparison of Sterically Hindered Pyridine Bases

| Compound | Structure | Key Feature | Common Application Area |

|---|---|---|---|

| This compound | C₉H₁₃N | Moderate steric hindrance from ethyl groups. | Acts as a non-nucleophilic base and a ligand in coordination chemistry. chemimpex.com |

| 2,6-Dimethylpyridine (Lutidine) | C₇H₉N | Less steric hindrance than the diethyl analog. | Widely used as a mild, non-nucleophilic base in various organic reactions. smolecule.commerckmillipore.com |

| 2,6-Di-tert-butylpyridine | C₁₃H₂₁N | High steric hindrance from bulky tert-butyl groups. | Used as a highly effective proton scavenger in reactions sensitive to nucleophilic attack. wikipedia.orgresearchgate.net |

This table is generated based on the principles discussed in the text and cited sources.

Use in Heterocycle Synthesis

Currently, there is limited specific information in the reviewed scientific literature detailing the direct application of this compound as a primary reagent or catalyst in the synthesis of heterocycles. Methodologies often cite the use of its less sterically hindered analog, 2,6-dimethylpyridine (lutidine), for such purposes. smolecule.com

Additive in Specific Reaction Protocols

Detailed research findings explicitly identifying this compound as an additive in specific, non-polymerization-related reaction protocols are not widely available in the surveyed literature. Its analog, 2,6-dimethylpyridine, is more commonly cited for this role in various synthetic procedures. beilstein-journals.org

Roles in Materials Science and Engineering

The application of this compound extends to materials science, primarily due to its ability to act as a ligand in coordination complexes and as a modifying agent in catalyst systems. chemimpex.com

Development of Novel Catalysts, Sensors, and Luminescent Materials